3,4-dimethoxy-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
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Overview
Description
3,4-dimethoxy-N’-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N’-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves multiple stepsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N’-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3,4-dimethoxy-N’-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N’-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-N-methylphenethylamine: Known for its use in chemical synthesis and potential biological activities.
Indole derivatives: A broad class of compounds with diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
What sets 3,4-dimethoxy-N’-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholin-4-ylmethyl group and the benzohydrazide moiety enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
152431-29-3 |
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Molecular Formula |
C22H24N4O5 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]imino-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H24N4O5/c1-29-18-8-7-15(13-19(18)30-2)21(27)24-23-20-16-5-3-4-6-17(16)26(22(20)28)14-25-9-11-31-12-10-25/h3-8,13,28H,9-12,14H2,1-2H3 |
InChI Key |
STKLNLKJCSYKAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCOCC4)O)OC |
Origin of Product |
United States |
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